molecular formula C21H21NO3 B257719 6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4

6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4

Cat. No. B257719
M. Wt: 335.4 g/mol
InChI Key: KRCRLEJHLWTLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4 is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, BHC.

Mechanism of Action

The exact mechanism of action of BHC is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. Specifically, BHC has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
BHC has been shown to have a number of biochemical and physiological effects in the body. For example, BHC has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of a number of diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BHC in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. In addition, BHC has been shown to be relatively stable, which makes it a good candidate for long-term experiments. However, one limitation of using BHC in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions that could be pursued in the study of BHC. For example, further research could be done to elucidate the exact mechanism of action of BHC, which would help to better understand its potential applications in scientific research. Additionally, more research could be done to explore the potential anti-cancer properties of BHC, which could have important implications for the treatment of a number of different types of cancer.

Synthesis Methods

The synthesis of BHC involves several steps, including the reaction of 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4 with benzyl chloride and methylamine. The resulting product is then further reacted with formaldehyde to produce the final compound.

Scientific Research Applications

BHC has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where BHC has been shown to have neuroprotective properties. In addition, BHC has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

Product Name

6-[(Benzyl-methyl-amino)-methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

6-[[benzyl(methyl)amino]methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C21H21NO3/c1-22(12-14-6-3-2-4-7-14)13-18-19(23)11-10-16-15-8-5-9-17(15)21(24)25-20(16)18/h2-4,6-7,10-11,23H,5,8-9,12-13H2,1H3

InChI Key

KRCRLEJHLWTLDE-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O

Origin of Product

United States

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